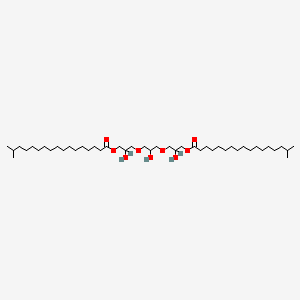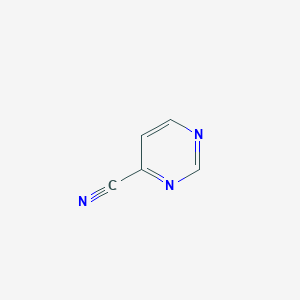
5-Nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 214.65 . It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline skeleton . The InChI code for this compound is 1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10H,4-6H2;1H .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are diverse and complex . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
Neurodegenerative Disease Research
5-Nitro-1,2,3,4-tetrahydroisoquinoline: and its analogs have been studied for their potential in treating neurodegenerative diseases. These compounds can exhibit diverse biological activities against various neurodegenerative disorders, making them valuable in the development of new therapeutic agents .
Antimicrobial Agent Development
The structural motif of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is significant in the synthesis of compounds with antimicrobial properties. Research has shown that these compounds can be effective against a range of infective pathogens .
Cancer Research
This compound is used in the synthesis of antiproliferative agents, particularly tubulin inhibitors, which are crucial in cancer treatment. Tubulin inhibitors prevent the division of cancer cells, thereby inhibiting tumor growth .
Asymmetric Catalysis
5-Nitro-1,2,3,4-tetrahydroisoquinoline: derivatives serve as chiral scaffolds in asymmetric catalysis. This application is essential in the synthesis of enantiomerically pure substances, which are important in the pharmaceutical industry .
Alkaloid Synthesis
The compound acts as a precursor for the synthesis of various alkaloids. Alkaloids have a wide range of pharmacological effects and are used in medicine for their analgesic, anti-malarial, and anti-asthma properties, among others .
PD-1/PD-L1 Inhibitor Research
There is ongoing research into the design of small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction (PPI), which is a critical target in immunotherapy for cancer5-Nitro-1,2,3,4-tetrahydroisoquinoline -based compounds are being explored for this purpose .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Nitro-1,2,3,4-tetrahydroisoquinoline is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class of compounds . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds, including 5-nitro-1,2,3,4-tetrahydroisoquinoline, are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
It is known that thiq-based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that these properties can significantly impact the bioavailability of a compound .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that such factors can significantly impact the action of a compound .
properties
IUPAC Name |
5-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNKVSVKLAVIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464117 | |
| Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
41959-45-9 | |
| Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

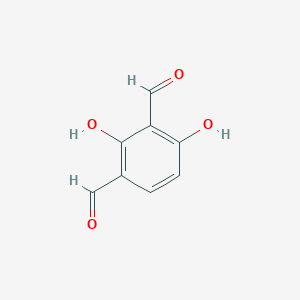
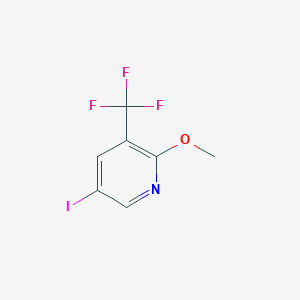

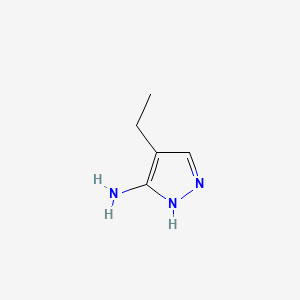



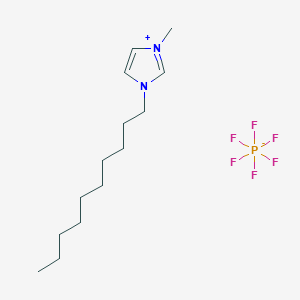

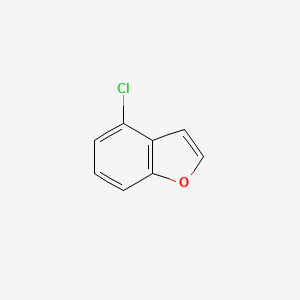
![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)

